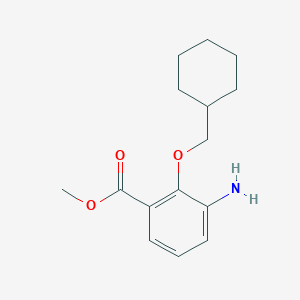

Methyl 3-amino-2-(cyclohexylmethoxy)benzoate

Beschreibung

Methyl 3-amino-2-(cyclohexylmethoxy)benzoate is a benzoate ester derivative featuring a 3-amino substitution on the aromatic ring and a cyclohexylmethoxy group at the 2-position. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, which allows for modifications to optimize physicochemical properties or biological activity. Its synthesis typically involves etherification and esterification steps, as seen in analogous compounds (e.g., ).

Eigenschaften

IUPAC Name |

methyl 3-amino-2-(cyclohexylmethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-18-15(17)12-8-5-9-13(16)14(12)19-10-11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7,10,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAESNDOJVCCPIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)N)OCC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-(cyclohexylmethoxy)benzoate can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-2-hydroxybenzoic acid with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-amino-2-(cyclohexylmethoxy)benzoate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process typically includes steps such as raw material preparation, reaction optimization, product isolation, and purification.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-amino-2-(cyclohexylmethoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent.

Major Products Formed

Oxidation: Nitro derivatives of the benzoate.

Reduction: Alcohol derivatives of the benzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 3-amino-2-(cyclohexylmethoxy)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of Methyl 3-amino-2-(cyclohexylmethoxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the methoxy and ester groups may enhance its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

Key structural analogs (Table 1) include:

Key Observations :

- Substituent Position: The position of the amino group (e.g., 3 vs. 4) significantly impacts electronic distribution and intermolecular interactions. For instance, Methyl 3-amino-4-hydroxybenzoate forms stronger hydrogen bonds due to the proximity of -NH₂ and -OH groups .

- Cyclohexylmethoxy vs.

- Heterocyclic vs. Benzoate Core: Quinazolinone derivatives (e.g., compounds in ) exhibit distinct reactivity and biological profiles due to their nitrogen-containing heterocycles .

Spectroscopic Characterization

Spectroscopic data highlights differences in substituent effects (Table 2):

Analysis :

Physicochemical Properties

- Lipophilicity : The cyclohexylmethoxy group increases logP compared to hydroxy or methoxy analogs, as inferred from structural analogs in and .

- Melting Points: Methyl 4-acetamido-2-(cyclohexylmethoxy)benzoate has a lower melting point (79–82°C) than hydroxy-substituted derivatives (e.g., Methyl 3-amino-4-hydroxybenzoate, m.p. >150°C) due to reduced hydrogen bonding .

Biologische Aktivität

Methyl 3-amino-2-(cyclohexylmethoxy)benzoate is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its mechanisms of action, chemical properties, and applications in various fields, particularly in medicine and biochemistry.

Chemical Structure and Properties

Methyl 3-amino-2-(cyclohexylmethoxy)benzoate features a benzoate structure with an amino group and a cyclohexylmethoxy substituent. This configuration allows for diverse interactions with biological targets, enhancing its potential therapeutic applications.

The mechanism of action of Methyl 3-amino-2-(cyclohexylmethoxy)benzoate is primarily attributed to its ability to form hydrogen bonds through its amino group, which can interact with active sites on enzymes or receptors. The presence of the methoxy and ester groups may further enhance its binding affinity and specificity, allowing it to modulate various biochemical pathways by inhibiting or activating key enzymes.

Enzyme Inhibition

Research indicates that Methyl 3-amino-2-(cyclohexylmethoxy)benzoate can act as an inhibitor in enzymatic studies. Its structural components allow it to interfere with enzyme activity, potentially leading to therapeutic effects in conditions where enzyme modulation is beneficial.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the release of pro-inflammatory mediators, providing a basis for its use in treating inflammatory diseases .

Antimicrobial Activity

Methyl 3-amino-2-(cyclohexylmethoxy)benzoate has shown promise as an antimicrobial agent. Preliminary studies indicate that it exhibits activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

Case Study 1: Enzyme Inhibition

In a study investigating the inhibition of specific enzymes involved in metabolic pathways, Methyl 3-amino-2-(cyclohexylmethoxy)benzoate demonstrated significant inhibitory effects on target enzymes compared to control compounds. The study highlighted the compound's potential as a biochemical probe in metabolic research .

Case Study 2: Anti-inflammatory Properties

A controlled experiment assessed the anti-inflammatory effects of Methyl 3-amino-2-(cyclohexylmethoxy)benzoate in a mouse model of acute inflammation. Results indicated a marked reduction in inflammation markers following administration of the compound, suggesting its therapeutic potential in managing inflammatory conditions.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.